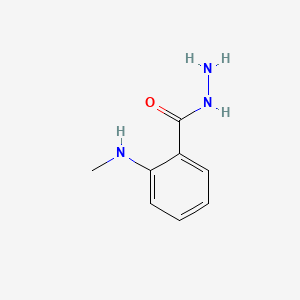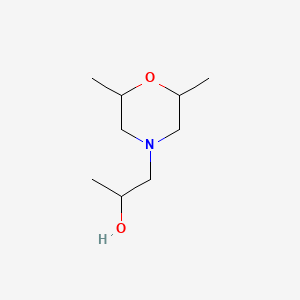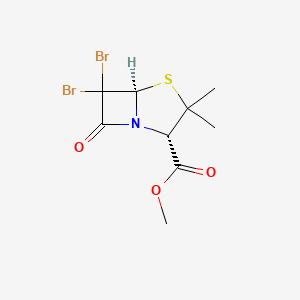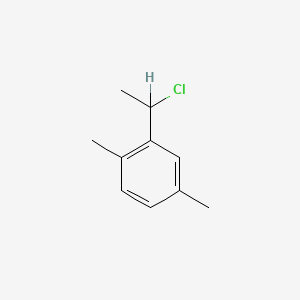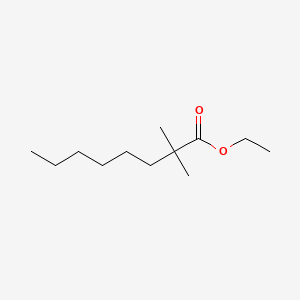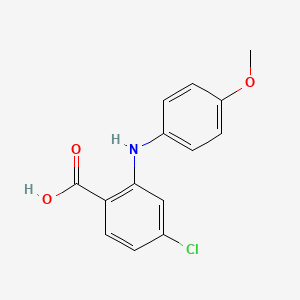
4-氯-2-((4-甲氧基苯基)氨基)苯甲酸
描述
Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- is a useful research compound. Its molecular formula is C14H12ClNO3 and its molecular weight is 277.7 g/mol. The purity is usually 95%.
The exact mass of the compound Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药: 抗菌剂
4-氯-2-((4-甲氧基苯基)氨基)苯甲酸衍生物已被探索作为抗菌剂的潜力。 研究表明,某些衍生物对细菌(如金黄色葡萄球菌和大肠杆菌)表现出有希望的活性,与氨苄青霉素相当 。这些发现对于日益增长的抗生素耐药性和对新型治疗方案的需求具有重要意义。
农业: 杀虫剂开发
在农业中,这种化合物的衍生物的抗菌特性可用于开发杀虫剂。 能够对抗作物中的细菌菌株可以提高作物保护和产量 .
材料科学: 络合物形成
4-氯-2-甲氧基苯甲酸(一种相关化合物)的阴离子形式已知会与各种金属离子(如Mn²⁺、Co²⁺、Ni²⁺、Cu²⁺和Zn²⁺)形成络合物 。这种特性可以用于材料科学,以创造具有特定磁性、电子或催化性能的新材料。
环境科学: 污染修复
虽然4-氯-2-((4-甲氧基苯基)氨基)苯甲酸在环境科学中的直接应用尚未得到广泛记录,但相关化合物已在污染修复研究中使用。 形成金属络合物的能力表明其在处理重金属污染方面的潜在用途 .
分析化学: 化学合成
这种化合物的衍生物在分析化学中很有价值,它们可以用作合成复杂分子的中间体。 例如,苯甲酰胺衍生物(在各个行业都有应用)可以使用类似的化合物合成 .
生物化学: 分子探针
在生物化学中,这种化合物的衍生物可以作为分子探针。 它们与生物分子相互作用的能力可以用于了解生化途径和识别药物开发目标 .
作用机制
Target of Action
It’s known that similar compounds can form complexes with certain metal ions such as mn 2+, co 2+, ni 2+, cu 2+ and zn 2+ . These metal ions play crucial roles in various biological processes.
Mode of Action
It’s known that the compound can form complexes with certain metal ions . This suggests that it may interact with its targets by coordinating with these metal ions, potentially altering their function or activity.
Biochemical Pathways
The compound’s ability to form complexes with certain metal ions suggests that it may influence pathways that involve these ions. For instance, metal ions like Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ are involved in various enzymatic reactions and signaling pathways.
Result of Action
The compound’s ability to form complexes with certain metal ions suggests that it may alter the function or activity of these ions, leading to changes at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to form complexes with metal ions , potentially influencing its mode of action and effectiveness.
属性
IUPAC Name |
4-chloro-2-(4-methoxyanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-11-5-3-10(4-6-11)16-13-8-9(15)2-7-12(13)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAERBVZTGPZZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238352 | |
| Record name | Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91-38-3 | |
| Record name | 4-Chloro-2-[(4-methoxyphenyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(4-methoxyphenyl)anthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 91-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(4-methoxyphenyl)anthranilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-2-(4-methoxyphenyl)anthranilic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RP3BXZ88A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
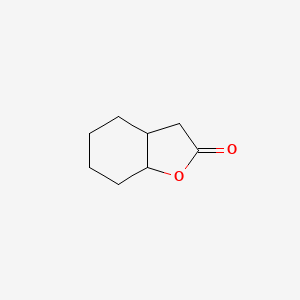
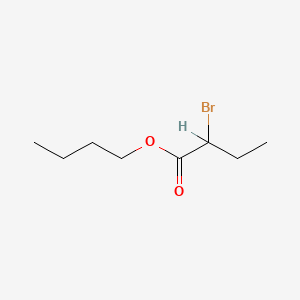
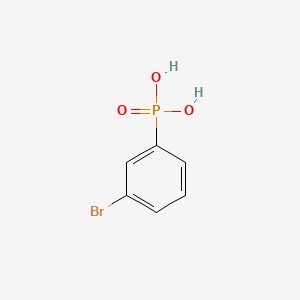
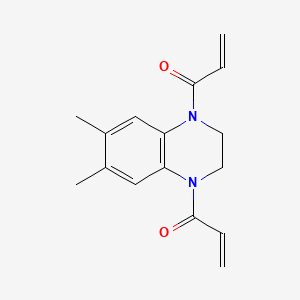
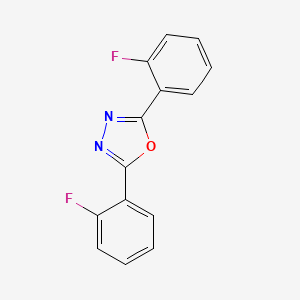


![(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDEN-1-ONE](/img/structure/B1619651.png)
